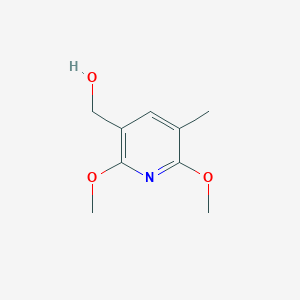

2,6-Dimethoxy-5-methylpyridine-3-methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxy-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBISIGAXZCRHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1OC)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260981 | |

| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-22-8 | |

| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2,6 Dimethoxy 5 Methylpyridine 3 Methanol

Retrosynthetic Analysis of the Pyridine-3-methanol Core

A retrosynthetic analysis of 2,6-dimethoxy-5-methylpyridine-3-methanol provides a roadmap for its synthesis. The primary disconnection involves the reduction of the hydroxymethyl group at the C-3 position to a more synthetically accessible carbonyl functional group, such as a carboxylate ester (Scheme 1). This simplifies the target to a substituted pyridine-3-carboxylate.

Further disconnection of this intermediate involves the sequential removal of the substituents on the pyridine (B92270) ring. The methoxy (B1213986) groups at the C-2 and C-6 positions can be envisioned as being introduced via a nucleophilic substitution reaction on a corresponding dihalopyridine. The methyl group at the C-5 position can be installed through an electrophilic methylation of a suitable pyridine precursor. This leads back to a simpler, functionalized pyridine core that can be constructed from commercially available starting materials.

Scheme 1: Retrosynthetic Analysis

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the controlled and regioselective functionalization of the pyridine ring.

Derivatization of Pyridine Rings for Directed Functionalization

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but direct electrophilic substitution can be challenging and often requires harsh conditions. To achieve the desired substitution pattern, derivatization strategies are often employed. One common approach is the use of pyridine N-oxides. The N-oxide activates the ring towards both electrophilic and nucleophilic attack at specific positions. For instance, nitration of pyridine N-oxide

Carbonyl Reduction Pathways for Methanol (B129727) Group Formation

Stoichiometric Reducing Agents

A crucial step in the synthesis of this compound is the reduction of a carbonyl functional group at the C-3 position of the pyridine ring. Typically, this involves the conversion of a carboxylic acid, ester, or aldehyde precursor to the primary alcohol. Stoichiometric reducing agents are commonly employed for this transformation due to their reliability and high chemoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a versatile and mild reducing agent frequently used for the reduction of aldehydes and ketones. In a potential synthetic route, a precursor such as 2,6-dimethoxy-5-methylpyridine-3-carbaldehyde would be dissolved in a suitable alcoholic solvent, like methanol or ethanol. The addition of sodium borohydride at controlled temperatures (typically 0 °C to room temperature) would efficiently reduce the aldehyde to the corresponding primary alcohol, yielding the target molecule.

For the reduction of a less reactive carboxylic acid or ester precursor (e.g., methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate), a more powerful reducing agent is generally required. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, though it is less selective and requires strictly anhydrous conditions and careful handling. A more convenient alternative found in the synthesis of related structures like 2,6-pyridinedimethanol (B71991) involves using a combination of sodium borohydride and iodine (I₂), which generates diborane (B8814927) (B₂H₆) in situ. This reagent system is capable of reducing carboxylic acids under milder conditions than LiAlH₄.

Table 1: Comparison of Stoichiometric Reducing Agents for Carbonyl Reduction

| Reducing Agent | Precursor Functional Group | Typical Solvents | Key Considerations |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Methanol, Ethanol | Mild, selective for carbonyls, safe to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid, Aldehyde | THF, Diethyl Ether | Highly reactive, non-selective, requires anhydrous conditions. |

| Sodium Borohydride / Iodine (NaBH₄/I₂) | Carboxylic Acid, Ester | THF | Generates diborane in situ, milder than LiAlH₄. |

Advanced Synthetic Transformations

The construction and functionalization of the densely substituted pyridine ring in this compound can be achieved through several advanced synthetic transformations. These methods offer powerful tools for building molecular complexity.

Oxidative rearrangements can serve as a powerful, albeit complex, method for the synthesis of substituted pyridines. One notable strategy involves the rearrangement of pyridine N-oxides. acs.orgresearchgate.net The synthesis would begin with a suitably substituted pyridine, which is first oxidized to the corresponding N-oxide using an oxidant like a peracid (e.g., m-CPBA). wikipedia.org The N-oxide is significantly more reactive toward both electrophilic and nucleophilic attack than the parent pyridine. researchgate.net

Upon treatment with a reagent such as acetic anhydride, the pyridine N-oxide can undergo a rearrangement to introduce a functional group, often at the C-2 position. acs.org While not a direct route to the target structure, these rearrangements are fundamental for creating highly functionalized pyridine intermediates that can be elaborated in subsequent steps. The mechanism involves an initial acetylation of the N-oxide oxygen, followed by the addition of an acetate (B1210297) nucleophile to the pyridine ring and subsequent elimination and tautomerization. For a complex target, this strategy would be part of a longer synthetic sequence, requiring careful planning to achieve the desired substitution pattern.

A robust and highly flexible strategy for synthesizing substituted pyridines involves the initial halogenation of the pyridine ring, followed by functional group interconversion. organic-chemistry.org Halogens, particularly bromine and iodine, serve as excellent synthetic handles that can be converted into a wide array of other functional groups. rsc.org

In a hypothetical synthesis of the target molecule, a precursor like 2,6-dimethoxy-5-methylpyridine could be subjected to electrophilic halogenation. The electron-donating methoxy groups would activate the ring and direct the halogen to an available ortho or para position. The 3-position would be a likely site for halogenation. Reagents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are commonly used for this purpose under controlled conditions.

Once the key intermediate, 3-halo-2,6-dimethoxy-5-methylpyridine, is obtained, the halogen can be converted to the desired 3-methanol group. A standard method for this interconversion is metal-halogen exchange, where the aryl halide is treated with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperature to form a highly reactive pyridyllithium species. This nucleophilic intermediate can then be reacted with a suitable electrophile, such as anhydrous formaldehyde (B43269) (or its trimer, 1,3,5-trioxane), to install the hydroxymethyl (-CH₂OH) group directly onto the C-3 position. This two-step sequence is a cornerstone of modern aromatic chemistry. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. libretexts.org These reactions are exceptionally useful for the "decoration" of a pre-formed pyridine ring with various substituents. youtube.com Several named reactions, including the Suzuki, Stille, and Negishi couplings, fall under this category and are instrumental in preparing complex molecules. libretexts.org

A plausible synthetic route utilizing this technology would again start with a halogenated pyridine intermediate, such as 3-bromo-2,6-dimethoxy-5-methylpyridine. This substrate could then be coupled with a suitable organometallic reagent. For example, in a Suzuki-Miyaura coupling, the substrate would be reacted with a boronic acid or boronic ester partner, such as (hydroxymethyl)boronic acid or a protected equivalent, in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, which consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., a phosphine (B1218219) like PPh₃ or more advanced biarylphosphine ligands), is critical for achieving high efficiency and yield. nih.govrsc.org

This approach offers broad functional group tolerance and allows for the late-stage introduction of the methanol group, which is often advantageous in complex syntheses.

Table 2: Overview of Applicable Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R-M) | Key Features & Advantages |

| Suzuki-Miyaura Coupling | R-B(OR)₂ (Organoboron) | High functional group tolerance; mild reaction conditions; commercially available reagents; low toxicity of byproducts. libretexts.org |

| Stille Coupling | R-Sn(Alkyl)₃ (Organotin) | Tolerant of a wide variety of functional groups; moisture-insensitive. |

| Negishi Coupling | R-Zn-X (Organozinc) | High reactivity and selectivity; useful for complex fragments. |

| Hiyama Coupling | R-Si(OR)₃ (Organosilicon) | Low toxicity; activated by fluoride (B91410) sources. |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of any synthetic route, careful optimization of reaction conditions is essential. The choice of solvent, temperature, catalyst, and reagents can have a profound impact on reaction rates, yields, and the purity of the final product.

The solvent is not merely an inert medium but an active participant that can dramatically influence the outcome of a chemical reaction. rsc.org Its properties, such as polarity, proticity, boiling point, and coordinating ability, must be carefully considered for each synthetic step.

In the context of synthesizing this compound, different steps would require different optimal solvents.

For Reductions: The reduction of an aldehyde with NaBH₄ is typically performed in protic solvents like methanol or ethanol, which help to activate the borohydride and protonate the resulting alkoxide intermediate.

For Organometallic Reactions: Steps involving highly reactive organometallic intermediates, such as the formation of a pyridyllithium species via metal-halogen exchange, demand aprotic and anhydrous polar solvents. Tetrahydrofuran (THF) and diethyl ether are common choices as they can solvate the metal cation without reacting with the powerful nucleophile.

For Palladium-Catalyzed Cross-Coupling: The choice of solvent for a Suzuki coupling is critical for dissolving the reactants, the base (e.g., K₂CO₃, Cs₂CO₃), and the palladium catalyst complex. Mixtures of solvents are often employed, such as toluene/water or dioxane/water, to accommodate both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid. researchgate.net Apolar solvents can affect catalyst stability and reaction rates.

The selection of an appropriate solvent is therefore a key parameter for optimizing each transformation, minimizing side reactions, and facilitating product isolation. acs.org

Table 3: Influence of Solvent Type on Common Synthetic Transformations

| Solvent Type | Examples | Typical Applications | Influence on Reaction |

| Polar Protic | Water, Methanol, Ethanol | Sₙ1 reactions, Reductions with NaBH₄ | Can stabilize charged intermediates (carbocations) and act as a proton source. |

| Polar Aprotic | THF, DMF, Acetonitrile (B52724), DMSO | Sₙ2 reactions, Organometallic chemistry, Pd-coupling | Solvates cations well, leaving a "naked" and more reactive anion; generally does not participate in the reaction. |

| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Diels-Alder reactions, reactions with nonpolar reagents | Poorly solvates charged species; selected based on reactant solubility and boiling point for temperature control. |

Temperature and Pressure Effects on Reaction Kinetics

The synthesis of this compound would likely involve multiple steps, with the final key step potentially being the reduction of a corresponding aldehyde, 2,6-dimethoxy-5-methylpyridine-3-carbaldehyde. The kinetics of such a reduction, and indeed other steps in a potential synthetic pathway, would be significantly influenced by temperature and pressure.

Temperature Effects:

In chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of these collisions overcoming the activation energy barrier. For the hypothetical reduction of 2,6-dimethoxy-5-methylpyridine-3-carbaldehyde to the corresponding methanol, the reaction rate would be expected to follow the Arrhenius equation, which mathematically describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T).

However, temperature can also influence the selectivity of a reaction. In a multi-step synthesis or in reactions with potential side products, higher temperatures might favor undesired pathways, leading to a lower yield of the target compound. For instance, in the synthesis of polysubstituted pyridines, elevated temperatures can sometimes lead to decomposition or the formation of polymeric byproducts. Therefore, optimizing the temperature is a critical aspect of developing a synthetic route to maximize the yield and purity of this compound.

Pressure Effects:

The influence of pressure on reaction kinetics is most significant for reactions involving gases or for reactions in the liquid phase where a change in volume occurs during the transition from reactants to the transition state. For a hypothetical gas-phase hydrogenation of a precursor to this compound, increasing the pressure of the hydrogen gas would increase its concentration, thereby increasing the reaction rate according to the rate law.

For liquid-phase reactions, the effect of pressure is generally less pronounced unless there is a significant change in the molar volume of the reacting species as they form the activated complex. According to transition state theory, the change in the rate constant with pressure is related to the volume of activation (ΔV‡). A negative volume of activation, indicating that the transition state is more compact than the reactants, means that increasing the pressure will increase the reaction rate. Conversely, a positive volume of activation implies that the reaction rate will decrease with increasing pressure. Without experimental data for the synthesis of this compound, the volume of activation for any potential reaction step remains unknown.

A hypothetical data table illustrating the potential impact of temperature and pressure on the yield of a key synthetic step is presented below.

Table 1: Hypothetical Effect of Temperature and Pressure on the Yield of this compound via Reduction of 2,6-Dimethoxy-5-methylpyridine-3-carbaldehyde

| Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time (h) | Hypothetical Yield (%) |

| 25 | 1 | Pd/C | 24 | 65 |

| 50 | 1 | Pd/C | 12 | 80 |

| 75 | 1 | Pd/C | 6 | 75 (minor decomposition) |

| 50 | 10 | Pd/C | 8 | 90 |

| 50 | 50 | Pd/C | 4 | 95 |

This table is purely illustrative and based on general chemical principles, not on experimental data for the specific compound.

Catalyst Design and Application in Specific Synthetic Steps

The synthesis of a substituted pyridine derivative like this compound would heavily rely on catalysis to achieve high efficiency and selectivity. The design of the catalyst would be tailored to the specific reaction step.

Catalyst for Precursor Synthesis:

The formation of the substituted pyridine ring itself could be accomplished through various methods, such as the Hantzsch pyridine synthesis or other multicomponent reactions. These reactions often utilize catalysts to improve yields and control regioselectivity. For instance, the synthesis of polysubstituted pyridines can be catalyzed by nanocatalysts, which offer high surface area and unique catalytic properties. The choice of catalyst would depend on the specific reactants and desired substitution pattern.

Catalyst for Functional Group Interconversion:

A likely final step in the synthesis would be the reduction of a carbonyl group (an aldehyde or a carboxylic acid derivative) at the 3-position of the pyridine ring to a methanol group. This transformation is typically achieved through catalytic hydrogenation.

Heterogeneous Catalysts: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used for the hydrogenation of aldehydes and ketones. The design of these catalysts involves controlling the metal loading, particle size, and support material to optimize activity and selectivity. For instance, a higher metal loading might increase the reaction rate but could also lead to over-reduction or other side reactions if not carefully controlled.

Homogeneous Catalysts: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or other transition metal complexes, could also be employed. These catalysts often offer higher selectivity under milder reaction conditions. The design of homogeneous catalysts involves modifying the ligands around the metal center to fine-tune its electronic and steric properties, thereby influencing its catalytic activity and selectivity for the desired transformation.

The table below presents a hypothetical comparison of different catalysts for the reduction of 2,6-dimethoxy-5-methylpyridine-3-carbaldehyde.

Table 2: Hypothetical Catalyst Screening for the Reduction of 2,6-Dimethoxy-5-methylpyridine-3-carbaldehyde

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Hypothetical Conversion (%) | Hypothetical Selectivity (%) |

| 10% Pd/C | Methanol | 25 | 1 | 24 | 95 | 98 |

| 5% Pt/C | Ethanol | 25 | 1 | 24 | 98 | 95 |

| Raney Ni | Ethanol | 50 | 10 | 12 | >99 | 90 |

| RhCl(PPh₃)₃ | Toluene | 60 | 5 | 18 | 92 | >99 |

This table is for illustrative purposes only and does not represent actual experimental results.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule. For 2,6-Dimethoxy-5-methylpyridine-3-methanol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide crucial information about the number, environment, and connectivity of protons in this compound. The expected proton signals, their multiplicities, and approximate chemical shifts are detailed below.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 | ~7.5 | s | 1H |

| CH₂OH | ~4.6 | s | 2H |

| OCH₃ (C2) | ~4.0 | s | 3H |

| OCH₃ (C6) | ~3.9 | s | 3H |

| CH₃ | ~2.2 | s | 3H |

| OH | Variable | br s | 1H |

The aromatic proton at the C4 position is expected to appear as a singlet downfield due to the electron-withdrawing nature of the pyridine (B92270) ring. The methylene (B1212753) protons of the hydroxymethyl group would likely present as a singlet, as would the protons of the two methoxy (B1213986) groups and the methyl group, given the absence of adjacent protons for coupling. The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to characterize the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~163 |

| C6 | ~160 |

| C3 | ~150 |

| C5 | ~125 |

| C4 | ~110 |

| CH₂OH | ~60 |

| OCH₃ (C2) | ~53 |

| OCH₃ (C6) | ~52 |

| CH₃ | ~15 |

The carbon atoms of the pyridine ring are expected to resonate at lower field due to their aromaticity and the influence of the nitrogen atom and methoxy substituents. The carbons of the methoxy, hydroxymethyl, and methyl groups would appear at higher field.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, significant COSY correlations are not expected due to the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C4, CH₂, CH₃, and the OCH₃ groups).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the C4 proton and the C2, C3, C5, and C6 carbons, providing crucial evidence for the substitution pattern on the pyridine ring. Correlations from the methyl protons to C4, C5, and C6, and from the methylene protons to C2, C3, and C4 would further confirm the structure.

Specialized NMR (e.g., ¹⁹F, ³¹P) for Derivatized Analogues

While not directly applicable to this compound itself, specialized NMR techniques would be vital for the characterization of its derivatized analogues. For instance, if the hydroxyl group were to be reacted with a fluorine-containing reagent, ¹⁹F NMR would be used to monitor the reaction and characterize the resulting product. Similarly, derivatization with a phosphorus-containing moiety would necessitate the use of ³¹P NMR.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₃NO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) in Derivatization Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that allows for the analysis of large and fragile molecules. researchgate.net It involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy at a specific wavelength. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal degradation. uni-muenster.de

While MALDI is often used for high molecular weight compounds like proteins and polymers, it is also effective for smaller molecules, especially when derivatization is employed to enhance ionization efficiency. mdpi.com For this compound, derivatization of the hydroxyl group or the pyridine nitrogen could improve its detectability and provide additional structural information. nih.gov For instance, reacting the primary alcohol with a charged derivatizing agent would create a permanently charged species, significantly boosting the MALDI signal.

Derivatization studies using MALDI-Time-of-Flight (TOF) MS can confirm the success of a chemical modification by observing the expected mass shift. This is particularly useful in synthetic chemistry to verify the addition of specific functional groups. The choice of matrix is critical; compounds like 2,5-dihydroxybenzoic acid (DHB) are commonly used for a wide range of analytes. mdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. nist.gov

For this compound, the FT-IR spectrum would reveal characteristic bands confirming the presence of its key functional groups. The spectrum of the closely related 2-methoxy-6-methyl pyridine shows C-C heteroaromatic stretching vibrations between 1612 and 1753 cm⁻¹. researchgate.net Studies on other substituted pyridines and alcohols help in assigning the expected vibrational frequencies. nist.govpw.edu.plresearchgate.netresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound This table is compiled from data on analogous compounds and general spectroscopic principles.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-CH₂OH) |

| 3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂OH) |

| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring |

| ~1250, ~1040 | C-O stretch | Methoxy (Ar-O-CH₃), Alcohol (C-OH) |

| ~1100 | C-O-C stretch | Asymmetric (methoxy) |

The broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group, often broadened by hydrogen bonding. The C-H stretching vibrations for the aromatic ring and the aliphatic methyl and methanol (B129727) groups would appear in the 3100-2850 cm⁻¹ region. The characteristic ring stretching vibrations (C=C and C=N) of the substituted pyridine nucleus are expected around 1600 cm⁻¹ and 1470 cm⁻¹. researchgate.net Finally, strong absorptions corresponding to the C-O stretching of the two methoxy groups and the primary alcohol would be prominent in the 1250-1040 cm⁻¹ region. acs.org

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

The Raman spectrum of this compound would be particularly useful for analyzing the vibrations of the pyridine ring and the C-C backbone. A detailed study on 2-methoxy-6-methylpyridine (B1310761) using FT-Raman spectroscopy identified C-C heteroaromatic stretching vibrations at 1744, 1601, and 1503 cm⁻¹. researchgate.netresearchgate.net Similar vibrations are expected for the target compound. The symmetric stretching of the methoxy groups and the vibrations of the pyridine ring are anticipated to be strong in the Raman spectrum. Analysis of related substituted pyridines shows that ring breathing modes and substituent-sensitive modes can be clearly identified, providing a detailed structural fingerprint. researchgate.netnih.gov

Table 3: Predicted FT-Raman Shifts for this compound This table is based on data from the analogous compound 2-methoxy-6-methylpyridine and general spectroscopic principles.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Mode |

| 3180-3150 | C-H stretch | Aromatic (pyridine ring) |

| ~1740, ~1600, ~1500 | C-C stretch | Heteroaromatic Ring |

| ~1450 | CH₃ deformation | Methyl group |

| ~890 | Ring in-plane bend | Pyridine Ring |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional picture of a molecule's structure in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and torsional angles with very high precision. nih.gov

For this compound, an SCXRD study would provide several critical pieces of information. Firstly, it would confirm the molecular connectivity and the substitution pattern on the pyridine ring. Secondly, it would reveal the precise conformation of the molecule in the crystal lattice, including the orientation of the two methoxy groups, the methyl group, and the hydroxymethyl substituent relative to the plane of the pyridine ring. This conformational data is crucial for understanding steric effects and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Furthermore, SCXRD analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking interactions. nih.gov If the compound crystallizes in a non-centrosymmetric space group, anomalous diffraction techniques can be used to determine the absolute configuration of any chiral centers. nih.govnih.govacs.orged.ac.uk Although this compound is not chiral, this capability is essential for related chiral molecules. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, represents the gold standard for structural characterization. mit.eduresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) in Crystal Packing

While specific crystallographic data for this compound is not publicly available, the analysis of intermolecular interactions in its crystal packing can be inferred from studies of related substituted pyridine derivatives. The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role, particularly given the presence of a hydroxyl group in the title compound.

Studies on substituted pyridine and pyrimidine (B1678525) derivatives have revealed common hydrogen bonding motifs. For instance, N-H···O and C-H···O hydrogen bonds are frequently observed, leading to the formation of dimers, chains, or more complex three-dimensional networks. acs.orgacs.orgnih.govnih.gov In crystals of similar compounds, these interactions dictate the molecular packing, influencing properties such as melting point and solubility. nih.gov For example, in the crystal structures of various pyridine derivatives, hydrogen bonds involving the pyridine nitrogen as an acceptor are a recurring feature, often leading to the formation of linear or zigzag chains. acs.orgnih.gov

A summary of potential intermolecular interactions in the crystal structure of this compound, based on related compounds, is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Strong Hydrogen Bond | O-H (hydroxyl) | N (pyridine), O (hydroxyl), O (methoxy) | Chains, Dimers |

| Weak Hydrogen Bond | C-H (methyl, pyridine ring) | O (hydroxyl, methoxy), N (pyridine) | Network stabilization |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel or offset stacking |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the determination of purity and for the isolation of this compound from reaction mixtures and potential impurities. The choice of method depends on the specific requirements of the analysis, such as the desired resolution, speed, and the nature of the compounds being separated.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The inherent polarity of the molecule, due to the hydroxyl, methoxy, and pyridine moieties, makes reversed-phase HPLC a suitable approach. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.

The separation of pyridine derivatives is often achieved using a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The pH of the aqueous phase can be adjusted with additives like formic acid, acetic acid, or buffers to control the ionization state of the basic pyridine nitrogen, thereby influencing retention and peak shape. nih.govsielc.com For related methoxy-substituted pyridine compounds, gradient elution is often employed to ensure adequate separation of the main compound from any impurities with different polarities. sielc.com A commercial supplier of this compound indicates the availability of HPLC data for this compound. bldpharm.com

A typical HPLC method for a related pyridine derivative is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. acs.orgresearchgate.net These advantages are particularly beneficial for resolving closely related impurities from the main analyte peak.

The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient times to take full advantage of the smaller particle size. The enhanced resolution of UPLC is especially useful for separating isomers, which can be a challenge with conventional HPLC. researchgate.netchromforum.orgnih.gov For this compound, a UPLC method would offer a more detailed purity profile, capable of detecting trace impurities that might be missed by HPLC. A supplier of this compound also suggests the availability of UPLC data. bldpharm.com

The following table outlines a potential UPLC method for a similar compound.

| Parameter | Condition |

| Column | CSH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm / Mass Spectrometry |

| Temperature | 40 °C |

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile organic compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC is crucial for monitoring the presence of volatile intermediates and impurities that may arise during its synthesis.

The synthesis of substituted pyridines can involve various volatile reagents and byproducts. wikipedia.org For instance, the synthesis of pyridine derivatives might involve starting materials or generate impurities that are amenable to GC analysis. capes.gov.br GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to identify and quantify these volatile species. Headspace GC-MS is a particularly powerful technique for detecting trace volatile impurities in a non-volatile matrix. In the context of producing highly pure this compound, GC would be employed to ensure the absence of residual volatile starting materials or side-products from the final compound. For example, analysis of impurities in methamphetamine synthesis, which can involve related precursors, often utilizes GC-MS. nih.gov

A general GC method for analyzing volatile impurities in a pharmaceutical intermediate is provided below.

| Parameter | Condition |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-450 m/z |

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available computational and theoretical studies specifically focused on the chemical compound This compound . The search included queries for Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this specific molecule.

Due to the absence of research data on the quantum chemical calculations, electronic structure, spectroscopic predictions, HOMO-LUMO energies, reactivity predictions, and electrostatic potential of this compound, it is not possible to generate the detailed, informative, and scientifically accurate article as requested in the provided outline.

To fulfill the user's request, which strictly requires content based on research findings for this particular compound, the necessary source material is unavailable. Any attempt to create the specified content would involve speculation or the use of data from unrelated molecules, which would violate the core instructions of accuracy and sole focus on the target compound.

Therefore, the requested article cannot be generated at this time.

Computational and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Computational methods, such as Density Functional Theory (DFT), are used to calculate the molecular electrostatic potential (MEP) surface, which visually represents the electrophilic and nucleophilic regions of a molecule.

Nucleophilic Sites: In pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a primary site for nucleophilic attack. nih.govdavuniversity.org The oxygen atoms of the two methoxy (B1213986) groups and the hydroxyl group also have lone pairs, contributing to the nucleophilic character of the molecule. These regions are characterized by negative electrostatic potential (electron-rich areas). The high electron density on the nitrogen makes it a powerful Lewis base. nih.govresearchgate.net

Electrophilic Sites: Conversely, regions with positive electrostatic potential (electron-deficient areas) are susceptible to nucleophilic attack. In 2,6-Dimethoxy-5-methylpyridine-3-methanol, the hydrogen atom of the hydroxyl group is a significant electrophilic site. The carbon atoms of the pyridine ring are also potential electrophilic centers, although their reactivity is modulated by the attached substituents. Due to the electron-donating nature of the methoxy groups, electrophilic substitution on the pyridine ring is generally less favorable compared to benzene (B151609). nih.gov

Prediction of Reactive Pathways and Interaction Preferences

Based on the identification of reactive sites, computational models can predict how this compound will interact with other chemical species.

Reactions with Electrophiles: Electrophiles will preferentially attack the most nucleophilic center, which is typically the pyridine nitrogen atom, leading to N-alkylation, N-acylation, or protonation to form a pyridinium (B92312) salt. nih.gov The electron-donating methoxy groups enhance the basicity and nucleophilicity of the nitrogen atom. nih.gov

Reactions with Nucleophiles: Nucleophilic attack is predicted to occur at the electrophilic sites. For instance, a strong base could deprotonate the hydroxyl group. Nucleophilic substitution reactions on the pyridine ring are generally directed to the 2 and 4 positions, but these positions are occupied in this molecule. nih.gov

Hydrogen Bonding: The presence of nitrogen and oxygen atoms makes the molecule a potent hydrogen bond acceptor. The hydroxyl group allows it to also act as a hydrogen bond donor. These interactions are critical in determining its solubility and how it interacts with biological macromolecules or solvents like water and methanol (B129727). youtube.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis provides quantitative insights into the stability arising from these interactions, known as hyperconjugation. researchgate.netmdpi.com

For pyridine derivatives, significant stabilization energies arise from the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding (π*) orbitals of the aromatic ring. researchgate.net In this compound, the key donor-acceptor interactions would include:

Delocalization from the lone pairs of the methoxy oxygen atoms (n_O) to the π* orbitals of the pyridine ring.

Delocalization from the lone pair of the pyridine nitrogen (n_N) into adjacent σ* orbitals.

Interactions involving the lone pairs of the hydroxyl oxygen and the σ-bonds of the methyl group.

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: The following table is illustrative, based on general principles of NBO analysis for similar substituted pyridines. Specific values for this compound would require a dedicated computational study.)

| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C2-C3) | Value | Hyperconjugation |

| LP (2) O (methoxy) | π* (C2-N) | Value | Resonance/Hyperconjugation |

| LP (2) O (methoxy) | π* (C6-N) | Value | Resonance/Hyperconjugation |

| LP (2) O (hydroxyl) | σ* (C3-C(H2OH)) | Value | Hyperconjugation |

| σ (C5-C(H3)) | σ* (C4-C5) | Value | Hyperconjugation |

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism.

Transition State Analysis and Activation Barriers

For a proposed reaction, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy (or activation barrier) can be determined. A lower activation barrier corresponds to a faster reaction rate. This analysis is fundamental to predicting the feasibility and kinetics of a chemical transformation.

Influence of Steric and Electronic Effects on Regioselectivity

When a reaction can yield multiple products (isomers), it is said to be regioselective. Computational modeling can explain and predict this selectivity by analyzing the steric and electronic effects of the substituents.

Electronic Effects: The electron-donating methoxy groups at positions 2 and 6 increase the electron density within the pyridine ring, particularly at the nitrogen atom. This strongly influences where electrophiles will attack. acs.org The methyl group at position 5 also contributes to this electron-donating effect.

Steric Effects: The methoxy groups at the 2 and 6 positions, flanking the nitrogen atom, create steric hindrance. This can block or slow down reactions at the nitrogen or adjacent positions, potentially redirecting reactants to less hindered sites. acs.orgnih.gov For example, while the nitrogen is the most electronically favorable site for attack by an electrophile, a very bulky electrophile might face significant steric repulsion from the adjacent methoxy groups.

Solvation Effects in Theoretical Predictions

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these environmental effects through solvation models. youtube.com

Explicit Solvation: This approach involves including a number of individual solvent molecules in the calculation. It is computationally intensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding. youtube.com

Implicit Solvation (Continuum Models): This more common method models the solvent as a continuous medium with a defined dielectric constant. This "polarizable continuum model" (PCM) is effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy. researchgate.net

For this compound, theoretical predictions in solvents like water or methanol would differ from gas-phase calculations. The solvent can stabilize charged species and transition states, altering activation barriers and potentially changing the preferred reaction pathway. youtube.comacs.org For instance, a polar solvent would effectively stabilize the formation of a charged pyridinium ion.

Chemical Reactivity and Derivatization for Academic Inquiry

Functional Group Transformations of the Pyridine-3-methanol Moiety

The hydroxymethyl group at the 3-position of the pyridine (B92270) ring is a prime target for a variety of functional group interconversions, providing a gateway to diverse classes of compounds.

The primary alcohol of 2,6-Dimethoxy-5-methylpyridine-3-methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. Mild oxidizing agents are expected to favor the formation of 2,6-dimethoxy-5-methylpyridine-3-carbaldehyde, a valuable intermediate for subsequent C-C bond-forming reactions. More vigorous oxidation would lead to the formation of 2,6-dimethoxy-5-methylnicotinic acid.

Table 1: Potential Oxidation Reactions and Products

| Starting Material | Oxidizing Agent | Expected Product |

|---|---|---|

| This compound | Pyridinium (B92312) chlorochromate (PCC) | 2,6-Dimethoxy-5-methylpyridine-3-carbaldehyde |

The synthesis of related pyridyl methanols, such as 3-pyridyl methanol (B129727), often starts from the corresponding nicotinic acid, which is first esterified and then reduced. researchgate.net This highlights the synthetic utility of both the alcohol and its oxidized counterparts.

The hydroxyl group of the pyridine-3-methanol moiety is amenable to both esterification and etherification, providing avenues for significant structural diversification.

Esterification: The reaction of this compound with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions will yield the corresponding esters. These reactions can be catalyzed by acids or coupling agents. The synthesis of esters of pyridine carboxylic acids is a well-established process, often involving the reaction of the acid with an alcohol in the presence of a catalyst like sulfuric acid. google.com A similar principle applies to the esterification of the alcohol with a carboxylic acid.

Etherification: The formation of ethers from the methanol group can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This would introduce a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain.

Table 2: Examples of Esterification and Etherification Products

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Acetic anhydride | Esterification | (2,6-Dimethoxy-5-methylpyridin-3-yl)methyl acetate (B1210297) |

| This compound | Benzoyl chloride | Esterification | (2,6-Dimethoxy-5-methylpyridin-3-yl)methyl benzoate |

Amidation: While the methanol group itself cannot directly form an amide bond, its conversion to a carboxylic acid (as described in 5.1.1) opens the door to amidation reactions. The resulting 2,6-dimethoxy-5-methylnicotinic acid can be coupled with a diverse array of primary and secondary amines using standard peptide coupling reagents or by conversion to the acyl chloride followed by reaction with an amine. The use of borane-pyridine complexes has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. mdpi.com

Sulfonylation: The hydroxyl group can be converted to a sulfonate ester by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. The pyridine-catalyzed methanolysis of aromatic sulfonyl chlorides has been studied, indicating the role of pyridine as a nucleophilic catalyst in such transformations. rsc.org

Pyridine Ring Functionalization and Modification

The pyridine ring of this compound is electron-rich due to the presence of two methoxy (B1213986) groups and a methyl group, which influences its susceptibility to electrophilic and nucleophilic attack.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org However, the presence of three electron-donating groups (two methoxy and one methyl) in this compound is expected to activate the ring towards EAS. The directing influence of these substituents would need to be considered. Methoxy groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director. The nitrogen atom in the pyridine ring deactivates the ortho and para positions (2, 4, and 6) to electrophilic attack. quimicaorganica.org Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the C-5 methyl group and meta to the nitrogen and the C-2 and C-6 methoxy groups.

Computational studies on the nitration of pyridine derivatives have shown that such reactions are complex and can be influenced by the reaction medium. rsc.orgresearchgate.net For activated systems, careful control of reaction conditions is necessary to achieve selective substitution.

Table 3: Predicted Major Product of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 2,6-Dimethoxy-5-methyl-4-nitropyridine-3-methanol |

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.compearson.com For SNAr to proceed, a good leaving group is generally required at one of these positions. In this compound, the methoxy groups at the 2- and 6-positions are not ideal leaving groups. However, under forcing conditions or through activation of the pyridine ring, for instance by N-oxidation or quaternization, substitution might be possible. nih.gov The Chichibabin reaction, which involves the amination of pyridines, is a classic example of nucleophilic substitution on a pyridine ring. pearson.comyoutube.com The synthesis of sulfonylated pyridines via an SNAr reaction of pyridines with sodium sulfinate salts has also been reported, showcasing the utility of this reaction for C-S bond formation. nih.gov

The direct C-H functionalization of pyridines is a challenging but increasingly researched area. chemistryviews.org For this compound, such advanced methodologies could potentially enable the introduction of nucleophiles at specific positions without the need for a pre-installed leaving group.

Synthesis of Advanced Pyridine-Based Scaffolds

The highly substituted nature of this compound makes it a potentially valuable scaffold. The existing methoxy, methyl, and hydroxymethyl groups offer multiple points for chemical modification to build more elaborate structures.

The creation of fused heterocyclic systems involves annulation reactions where a new ring is built onto an existing one. The functional groups on this compound, particularly the hydroxymethyl group at the 3-position and the adjacent C-4 position, could theoretically serve as anchor points for cyclization reactions to form pyridofurans, pyridopyrans, or other fused systems. However, a review of the current chemical literature provides no published examples of This compound being used as a starting material for the construction of such fused heterocyclic compounds.

Pyridine units are frequently incorporated into macrocycles due to their rigid, planar structure and their ability to act as coordination sites for metal ions. Synthesis of these architectures typically involves linking bifunctional pyridine precursors. While methods for creating pyridine-containing macrocycles are well-established, there is no specific research in the available literature that demonstrates the incorporation of This compound into a macrocyclic structure.

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound present potential coordination sites, suggesting its possible use as a bidentate ligand. Further modification could lead to more complex ligand systems. Despite this potential, a search of academic and patent literature did not yield any instances where This compound has been specifically developed or utilized as a ligand in catalysis or coordination chemistry.

Role as a Synthetic Intermediate in Multi-Step Total Synthesis

Key building blocks in the total synthesis of complex molecules are often characterized by their unique substitution patterns, which can map directly onto a substructure of a natural product or a designed analogue.

The specific arrangement of substituents on this compound suggests it could be a valuable intermediate for synthesizing analogues of natural products that contain a highly substituted pyridine core. Nonetheless, an extensive review of the literature on total synthesis finds no documented use of This compound as a precursor or intermediate in the synthesis of any natural product analogues.

Building Block for Designed Molecular Systems

The molecular architecture of this compound, featuring a substituted pyridine core with methoxy and methanol functionalities, presents a valuable scaffold for the construction of more complex, designed molecular systems. The pyridine ring itself serves as a common and reliable component in the assembly of molecular structures, often utilized in the formation of coordination complexes and functional materials. nih.gov The strategic placement of substituents on the pyridine ring, as seen in this compound, allows for precise control over the resulting system's properties.

The design and synthesis of pyridine-based building blocks are central to the development of compound libraries for various applications, including drug discovery. nih.gov The functional groups on this compound—the nitrogen atom of the pyridine, the two methoxy groups, and the methanol group—offer multiple sites for derivatization. This allows for the systematic modification of the molecule to fine-tune properties such as solubility, electronic character, and steric profile. For instance, the methanol group can be readily oxidized to an aldehyde or a carboxylic acid, or esterified to introduce a wide array of other chemical moieties.

Pyridine derivatives are integral to the creation of fused heterocyclic systems and are employed in the development of materials with specific optical and electronic properties. rsc.org The methoxy groups on the pyridine ring in this compound are electron-donating, which can influence the reactivity of the pyridine ring and the properties of any resulting larger molecular system. These groups can also play a role in directing the self-assembly of molecules through intermolecular interactions.

Investigation of Proton Transfer Complexes and Intermolecular Interactions

The study of proton transfer is fundamental to understanding a vast range of chemical and biological processes. Pyridine and its derivatives are frequently used as model compounds in such investigations due to the well-defined proton-accepting character of the pyridine nitrogen. The formation of proton transfer complexes, where a proton is transferred from a donor molecule to an acceptor, is often mediated by hydrogen bonding.

In the case of this compound, the pyridine nitrogen is the primary site for protonation. The electronic effects of the methoxy and methyl substituents on the ring influence the basicity of the nitrogen atom and, consequently, its ability to accept a proton. The formation of a proton transfer complex can be investigated using various spectroscopic techniques, which can provide information on the strength and nature of the interaction.

The table below summarizes the potential functional groups of this compound involved in intermolecular interactions.

| Functional Group | Potential Role in Intermolecular Interactions |

| Pyridine Nitrogen | Hydrogen bond acceptor, Protonation site |

| Methanol (-CH₂OH) | Hydrogen bond donor and acceptor |

| Methoxy (-OCH₃) | Hydrogen bond acceptor |

| Methyl (-CH₃) | van der Waals interactions |

| Aromatic Ring | π-π stacking interactions |

The systematic study of how modifications to this molecule affect its intermolecular interactions and proton transfer capabilities is an active area of research in crystal engineering and supramolecular chemistry.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For complex pyridine (B92270) derivatives like 2,6-Dimethoxy-5-methylpyridine-3-methanol, research is moving beyond traditional multi-step syntheses, which are often resource-intensive. The focus is now on "green" chemistry principles to improve efficiency and reduce environmental impact.

Key research trends include:

One-Pot Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single vessel to form the final product, minimizing solvent waste and purification steps. nih.govacs.org MCRs offer an efficient pathway to highly substituted pyridines. acs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govacs.orgresearchgate.net This technique has been successfully applied to generate libraries of pyridine dicarbonitriles. nih.gov

Novel Catalytic Systems: The development of advanced catalysts, such as HZSM-5 for vapor-phase synthesis, is crucial for improving the efficiency of pyridine production. researchgate.net Research into ionic liquid-catalyzed MCRs also presents a promising strategy for sustainable chemistry. acs.org

Alternative Energy Sources: Beyond microwaves, photochemical methods are being explored. For example, the photochemical valence isomerization of pyridine N-oxides provides a metal-free pathway to introduce hydroxyl groups, a key feature of the target molecule. acs.org

These methodologies aim to provide reliable and scalable syntheses for a diverse range of functionalized pyridines, aligning with the growing demand for greener chemical processes. acs.orgnih.gov

Exploration of Novel Catalytic Transformations Involving the Pyridine Core

The pyridine ring, while aromatic, has distinct electronic properties due to the electronegative nitrogen atom, making some standard aromatic substitution reactions challenging. wikipedia.org Future research will focus on novel catalytic methods to selectively functionalize the pyridine core of molecules like this compound, enabling the creation of new and valuable derivatives.

Emerging areas of catalytic research include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. Nickel/Lewis acid catalysis, for instance, has been used for the selective C-4 alkylation of pyridines and C-2 alkenylation. acs.org Such strategies could be adapted to modify the C-4 position of the this compound core.

Photochemical Isomerization: As mentioned, light-induced reactions of pyridine N-oxides can achieve selective C-3 hydroxylation, a transformation that is difficult to accomplish with traditional methods due to the electronic nature of the ring. acs.org This approach offers a powerful tool for modifying pyridine-containing bioactive molecules.

Catalytic Deoxygenation: Rhenium-based catalysts have proven efficient in converting pyridine N-oxides back to their corresponding pyridines. nih.gov This reversible transformation adds a valuable tool to the synthetic chemist's toolbox for manipulating the reactivity of the pyridine ring during a synthetic sequence.

Mesoporous Organosilica Catalysts: Materials incorporating pyridine units, such as pyridinedicarboxamide-based Periodic Mesoporous Organosilicas (PMOs), can themselves act as catalysts. mdpi.com These materials can facilitate reactions like the Knoevenagel condensation, demonstrating the dual role of pyridine derivatives as both products and enablers of chemical transformations. mdpi.com

These advanced catalytic systems will allow chemists to precisely modify the pyridine scaffold, opening doors to derivatives with fine-tuned properties for various applications.

Advanced In Silico Screening and Design of Related Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, significantly reducing the time and cost associated with experimental screening. mdpi.com For this compound, in silico methods offer a powerful approach to predict the potential bioactivity and properties of its derivatives, guiding synthetic efforts toward the most promising candidates.

Key computational techniques being applied include:

Molecular Docking: This method simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. asianpubs.orgrsc.org It has been widely used to screen pyridine derivatives as potential inhibitors for targets like dihydrofolate reductase (DHFR) in cancer therapy and the main protease of SARS-CoV-2. asianpubs.orgrsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to identify the key structural features of a molecule that are critical for its biological activity. researchgate.net This information is vital for the rational design of new compounds with improved potency.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. asianpubs.orgresearchgate.net This early-stage assessment helps to eliminate candidates with poor pharmacokinetic properties or potential toxicity, streamlining the development process.

Rational Design and Molecular Dynamics: Based on an understanding of the target, new derivatives can be rationally designed. mdpi.comnih.gov For example, pyridine-based compounds have been designed as PIM-1 kinase inhibitors for cancer treatment and as polyphenol oxidase (PPO) inhibitors. nih.govacs.org Molecular dynamics simulations can then be used to study the stability and conformational changes of the molecule within its biological environment. researchgate.netnih.gov

By leveraging these computational tools, researchers can explore a vast virtual chemical space of derivatives related to this compound, prioritizing the synthesis of compounds with the highest probability of success.

Application in Materials Science Research (e.g., optoelectronic properties of derivatives)

While pyridine derivatives are well-known in medicine, their application in materials science is a rapidly growing field of research. The unique electronic properties of the pyridine ring make it an attractive component for advanced functional materials. Derivatives of this compound could be explored for their potential in this domain.

Potential applications in materials science include:

Organic Monomers for Covalent Organic Frameworks (COFs): The specific compound this compound is noted as a potential organic monomer for COFs. bldpharm.com COFs are crystalline porous polymers with applications in gas storage, catalysis, and sensing.

Aggregation-Induced Emission (AIE) Materials: The same source links the compound to AIE materials. bldpharm.com AIE-active molecules are non-emissive when dissolved but become highly fluorescent upon aggregation, making them suitable for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Optoelectronic Materials: Pyridine-containing molecules are being investigated for their optoelectronic properties. For instance, a tripodal triazatruxene derivative featuring pyridine units has been used as a hole-collecting monolayer in efficient and stable inverted perovskite solar cells. acs.org

Periodic Mesoporous Organosilicas (PMOs): As previously noted, pyridine units can be incorporated into silica (B1680970) frameworks to create PMOs. mdpi.com These hybrid materials combine the structural stability of silica with the functionality of the organic pyridine group, making them useful as catalysts or for other specialized applications. mdpi.com

The exploration of this compound and its derivatives in materials science could lead to the development of novel materials with tailored electronic and optical properties.

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of robotics, data science, and chemistry is revolutionizing how chemical research is conducted. Automated synthesis and high-throughput experimentation (HTE) platforms enable the rapid generation and screening of large compound libraries, accelerating the discovery of new molecules with desired properties. acs.orgbohrium.com

The integration of these technologies with the chemistry of this compound would involve:

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of hundreds or even thousands of reactions in microscale, making it ideal for optimizing reaction conditions or screening for new catalytic transformations. acs.orgbohrium.com This approach is used to quickly find the best catalysts, solvents, and bases for a given transformation, such as a cross-coupling reaction. acs.org

Automated Library Synthesis: Automated platforms can synthesize focused libraries of compounds by systematically varying the building blocks attached to a core scaffold, such as this compound. acs.org This is crucial for exploring structure-activity relationships in drug discovery. nih.govacs.org

Flow Chemistry: Automated flow synthesis, where reagents are pumped through reactors in a continuous stream, offers precise control over reaction parameters and facilitates the safe handling of reactive intermediates. nih.govchemrxiv.org This technique is particularly well-suited for generating combinatorial libraries and can be integrated with at-line analysis for real-time monitoring. nih.gov

Machine Learning-Directed Experimentation: The large datasets generated by HTE can be used to train machine learning models. nih.gov These models can then predict the outcomes of new experiments and guide the automated platform to explore the most promising areas of chemical space, leading to more efficient discovery cycles. acs.orgnih.gov

By applying these automated methods, the synthesis and evaluation of derivatives of this compound can be significantly accelerated, fast-tracking their potential development in medicine or materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,6-Dimethoxy-5-methylpyridine-3-methanol, and what challenges arise in achieving regioselective methoxylation?

- Methodological Answer : A plausible route involves nucleophilic substitution on a pre-functionalized pyridine core. For example, starting with a halogenated pyridine (e.g., 3-bromo-5-methylpyridine), sequential methoxylation at positions 2 and 6 can be achieved using sodium methoxide under controlled temperatures (60–80°C) in anhydrous methanol. Protecting groups (e.g., tert-butyldimethylsilyl for the methanol group) may be required to prevent unwanted side reactions. Challenges include avoiding over-substitution and ensuring regioselectivity, which can be monitored via TLC and intermediate characterization by H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of H and C NMR is critical for confirming substituent positions and methanol group presence. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by methoxy and methyl groups. IR spectroscopy identifies hydroxyl (O-H stretch ~3200–3600 cm) and methoxy (C-O stretch ~1250 cm) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNO: 183.0895 g/mol). Cross-referencing with PubChem data for analogous pyridinemethanol derivatives (e.g., InChIKey patterns) enhances accuracy .

Advanced Research Questions

Q. How can rotational isomerism in this compound lead to discrepancies in NMR data, and what analytical strategies resolve this?

- Methodological Answer : Restricted rotation around the C3-methanol bond may create distinct rotamers, causing split H NMR signals. To address this, use variable-temperature NMR (VT-NMR) at 25–60°C to coalesce signals or employ computational modeling (DFT) to predict energy barriers between conformers. Solvent choice (e.g., DMSO-d) can stabilize specific rotamers, simplifying spectral interpretation .

Q. What catalytic strategies optimize nitro-group reduction in derivatives of this compound without affecting methoxy or methanol functionalities?

- Methodological Answer : Selective reduction of nitro groups while preserving methoxy and methanol groups requires catalysts like Pd/C (5% w/w) under mild hydrogen pressure (1–3 atm) in ethanol at 25–40°C. Additives (e.g., ammonium formate) can enhance selectivity. Monitor reaction progress via HPLC-UV to prevent over-reduction or deprotection .

Methodological and Safety Considerations

Q. How should researchers assess the stability of this compound under varying pH conditions for biological assays?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products using LC-MS and quantify parent compound loss via HPLC-UV. Note that methanol-derived metabolites may require toxicity screening per EPA guidelines for handling volatile organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.